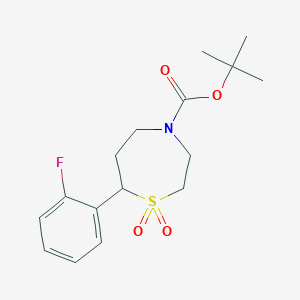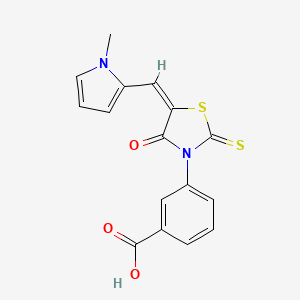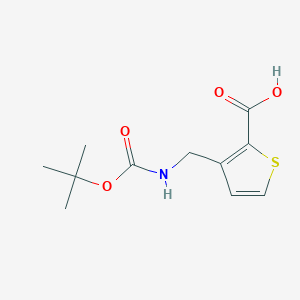
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. For this compound, some properties are available: Its average mass is 439.572 Da and its mono-isotopic mass is 439.069427 Da .Scientific Research Applications
Synthesis and Characterization
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and related compounds have been explored in various studies for their synthesis and potential applications. For instance, a study on the synthesis, characterization, and antimicrobial evaluation of related tetrazole-thiophene carboxamides reveals the methodological approach to synthesizing such compounds and assessing their biological activity. These molecules were synthesized through a multi-step process involving condensation, hydrolysis, and reaction with different reagents, showcasing the complex chemistry involved in producing these substances. Their structural characterization was confirmed by IR, NMR, Mass, and elemental analysis. Moreover, these compounds were evaluated for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
Another aspect of research focuses on designing, synthesizing, and evaluating the antibacterial activity of benzothiazole derivatives. These studies aim to identify novel antibacterial agents by synthesizing new compounds and testing their effectiveness against various bacterial strains. For example, novel analogs with promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, were developed. These compounds were also assessed for their cytotoxic activity, showing that they exhibit antibacterial activity at non-cytotoxic concentrations. Such research underscores the potential of these compounds in antimicrobial therapy (Palkar et al., 2017).
Anti-Inflammatory and Analgesic Agents
The exploration of novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties highlights another area of application. By synthesizing and characterizing new compounds and assessing their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, researchers have identified several compounds with significant potential. These findings contribute to the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Evaluation
Investigations into the anticancer properties of related compounds have also been conducted, with studies focusing on the synthesis of Schiff’s bases containing thiadiazole scaffolds and benzamide groups. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, indicating their potential as leads for developing new anticancer drugs (Tiwari et al., 2017).
Corrosion Inhibition
Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrates their potential in industrial applications. These compounds were shown to offer excellent stability and high inhibition efficiencies against steel corrosion, providing a basis for developing new corrosion inhibitors (Hu et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-14(2)6-8-11(9(17)7-14)20-13(15-8)16-12(18)10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVHHLKHNIXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2598006.png)


![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2598011.png)
![6-allyl-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2598014.png)

![ethyl [4-(difluoromethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2598016.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2598019.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
